molecular formula C6H8FN2NaO5S B3435033 sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate CAS No. 2410688-61-6

sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

Cat. No.: B3435033
CAS No.: 2410688-61-6
M. Wt: 262.19 g/mol
InChI Key: UIJIKXQAJBMNIR-JBUOLDKXSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

ANT3310 (sodium) is a broad-spectrum covalent inhibitor of serine β-lactamase enzymes. This compound has shown significant potential in enhancing the activity of β-lactam antibiotics against carbapenem-resistant Enterobacterales and Acinetobacter baumannii . It is primarily used in research related to bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ANT3310 (sodium) involves multiple steps, starting from the appropriate precursor molecules. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity. Detailed synthetic routes are proprietary and often involve complex organic synthesis techniques.

Industrial Production Methods

Industrial production of ANT3310 (sodium) is carried out under stringent conditions to maintain consistency and quality. The process involves large-scale chemical reactors, precise control of reaction parameters, and purification steps to isolate the final product. The compound is then formulated into a stable form for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

ANT3310 (sodium) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of ANT3310 (sodium).

Scientific Research Applications

ANT3310 (sodium) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of serine β-lactamase enzymes.

    Biology: Investigated for its potential to enhance the efficacy of β-lactam antibiotics against resistant bacterial strains.

    Medicine: Explored as a potential therapeutic agent for treating infections caused by carbapenem-resistant Enterobacterales and Acinetobacter baumannii.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

ANT3310 (sodium) exerts its effects by covalently binding to the active site of serine β-lactamase enzymes, thereby inhibiting their activity. This inhibition prevents the degradation of β-lactam antibiotics, allowing them to effectively target and kill resistant bacteria. The molecular targets include various serine β-lactamase enzymes, and the pathways involved are related to bacterial cell wall synthesis and maintenance .

Comparison with Similar Compounds

Similar Compounds

    Clavulanic Acid: Another β-lactamase inhibitor that is often used in combination with β-lactam antibiotics.

    Sulbactam: A β-lactamase inhibitor that enhances the activity of β-lactam antibiotics.

    Tazobactam: A β-lactamase inhibitor used in combination with piperacillin.

Uniqueness of ANT3310 (sodium)

ANT3310 (sodium) is unique due to its broad-spectrum activity and covalent binding mechanism. It has shown superior efficacy in potentiating the activity of β-lactam antibiotics against carbapenem-resistant Enterobacterales and Acinetobacter baumannii compared to other β-lactamase inhibitors .

Properties

CAS No.

2410688-61-6

Molecular Formula

C6H8FN2NaO5S

Molecular Weight

262.19 g/mol

IUPAC Name

sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

InChI

InChI=1S/C6H9FN2O5S.Na/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13;/h4-5H,1-3H2,(H,11,12,13);/q;+1/p-1/t4-,5+;/m1./s1

InChI Key

UIJIKXQAJBMNIR-JBUOLDKXSA-M

SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])F.[Na+]

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])F.[Na+]

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])F.[Na+]

Origin of Product

United States

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